molecular formula C11H15ClN4O2 B10795696 Nitenpyram-d3 (N-methyl-d3)

Nitenpyram-d3 (N-methyl-d3)

Cat. No.: B10795696
M. Wt: 273.73 g/mol
InChI Key: CFRPSFYHXJZSBI-UTYKQOGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitenpyram-d3 involves the incorporation of deuterium atoms into the nitenpyram molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of nitenpyram-d3 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Nitenpyram-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce nitro derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Nitenpyram-d3 is widely used in scientific research for various applications, including:

Mechanism of Action

Nitenpyram-d3, like nitenpyram, acts as an agonist of insect nicotinic acetylcholine receptors. It binds to these receptors in the central nervous system of insects, causing a disruption in neural signaling. This leads to paralysis and eventual death of the insect . The molecular targets involved are the nicotinic acetylcholine receptors, and the pathway includes the inhibition of neural transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitenpyram-d3 is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical methods. This allows for more accurate quantification and analysis of nitenpyram in various samples .

Properties

Molecular Formula

C11H15ClN4O2

Molecular Weight

273.73 g/mol

IUPAC Name

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-2-nitro-1-N-(trideuteriomethyl)ethene-1,1-diamine

InChI

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+/i2D3

InChI Key

CFRPSFYHXJZSBI-UTYKQOGWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/N(CC)CC1=CN=C(C=C1)Cl

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.